2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
Overview
Description
2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is an organic compound that features a fluorophenyl group and a methoxyphenyl group connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves the reaction of 4-fluoroaniline with 2-(2-methoxyphenyl)ethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the acetamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(4-fluorophenyl)-N-[2-(2-formylphenyl)ethyl]acetamide or 2-(4-fluorophenyl)-N-[2-(2-carboxyphenyl)ethyl]acetamide.
Reduction: Formation of 2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]amine.
Substitution: Formation of compounds where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The acetamide linkage can also play a role in the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
- 2-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
- 2-(4-bromophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
Uniqueness
2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is unique due to the presence of both fluorine and methoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-21-16-5-3-2-4-14(16)10-11-19-17(20)12-13-6-8-15(18)9-7-13/h2-9H,10-12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPLDDIJAZWPDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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